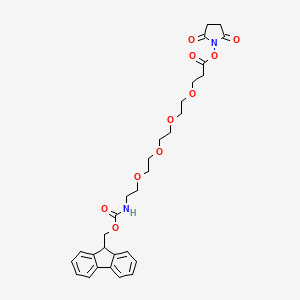

Fmoc-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCTTZZPHFQEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG4-NHS Ester: A Versatile Tool in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester.[4][5] The Fmoc group offers a stable protecting group for the amine functionality, which can be selectively removed under basic conditions. The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of modified biomolecules. The NHS ester is a highly reactive group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Core Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1314378-14-7 | |

| Molecular Formula | C30H36N2O10 | |

| Molecular Weight | 584.62 g/mol | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Key Applications and Experimental Protocols

This compound is extensively utilized in several key areas of research and development, including peptide synthesis, protein modification, and the construction of antibody-drug conjugates (ADCs).

Protein Labeling and Modification

The NHS ester functionality of this compound allows for its direct conjugation to primary amines (e.g., lysine residues) on the surface of proteins. This can be used to introduce a PEG spacer with a protected amine for subsequent modifications or to simply PEGylate the protein to improve its properties.

This protocol outlines the general steps for conjugating this compound to a protein.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris). If necessary, exchange the buffer using dialysis or a desalting column.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive, so prolonged storage in solution is not recommended.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or a desalting column.

-

Workflow for Protein Labeling

Caption: Workflow for protein labeling with this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides during SPPS to introduce a PEG linker. This is particularly useful for creating peptides with improved solubility, designing peptide-drug conjugates, or for surface immobilization. The Fmoc-protected amine allows for further elongation of the peptide chain after the PEG linker has been introduced.

This protocol describes the removal of the Fmoc group, a critical step in SPPS to allow for the coupling of the next amino acid.

Materials:

-

Fmoc-protected peptide bound to a solid support (resin)

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

DMF

-

Dichloromethane (DCM)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Resin Swelling:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

-

Initial Deprotection:

-

Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

-

Second Deprotection:

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

-

Washing:

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to prepare for the next coupling step.

-

Signaling Pathway for Fmoc Deprotection

Caption: Mechanism of Fmoc deprotection by piperidine.

Antibody-Drug Conjugates (ADCs)

This compound serves as a valuable linker in the synthesis of ADCs. It can be used to attach a cytotoxic drug to an antibody, with the PEG spacer improving the solubility and stability of the final conjugate. The Fmoc-protected amine provides a handle for the subsequent attachment of the drug molecule.

This workflow illustrates the general strategy for synthesizing an ADC using this compound.

Logical Relationship for ADC Synthesis

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique combination of a selectively removable Fmoc-protected amine, a beneficial PEG spacer, and a highly reactive NHS ester makes it suitable for a wide range of applications, from fundamental research in protein chemistry to the development of next-generation therapeutics like ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in various experimental settings.

References

An In-depth Technical Guide to Fmoc-PEG4-NHS Ester: Structure, Properties, and Applications

Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and pathway diagrams to support researchers and scientists in the field.

Core Structure and Chemical Properties

This compound incorporates three key chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetra-ethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of components imparts specific functionalities that are highly advantageous for multi-step bioconjugation strategies.[1][2][3] The Fmoc group provides a stable, base-labile protecting group for a primary amine, the hydrophilic PEG4 spacer enhances solubility in aqueous environments, and the NHS ester is a highly reactive group for efficient coupling with primary amines.[2][4]

The fundamental reaction mechanism for the conjugation of this compound with primary amines is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide as a good leaving group, resulting in a stable amide bond.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1314378-14-7 | |

| Molecular Formula | C30H36N2O10 | |

| Molecular Weight | 584.62 g/mol | |

| Appearance | Liquid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM, Methylene Chloride, Acetonitrile | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |

Experimental Protocols

General Protocol for Amine Coupling using this compound

This protocol outlines a general procedure for labeling primary amine-containing molecules (e.g., proteins, peptides, or amine-modified oligonucleotides) with this compound.

-

Reagent Preparation:

-

Dissolve the amine-containing molecule in a non-nucleophilic buffer with a pH of 7-9 (e.g., 0.1 M sodium bicarbonate buffer).

-

Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Reaction times may need to be optimized depending on the specific reactants.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

-

Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove excess reagents and byproducts.

-

Protocol for Fmoc Deprotection

The Fmoc group can be readily removed to expose the primary amine for subsequent conjugation steps.

-

Deprotection Solution: Prepare a solution of 20% piperidine in DMF.

-

Deprotection Reaction:

-

Dissolve the Fmoc-protected conjugate in the deprotection solution.

-

Incubate at room temperature for 5-30 minutes. The progress of the reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

-

-

Purification:

-

Remove the deprotection reagents and byproducts by precipitation with ether and subsequent washing, or by using RP-HPLC.

-

Key Applications and Workflows

This compound is a versatile reagent employed in a variety of applications, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and for the site-specific modification of biomolecules.

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand.

References

An In-depth Technical Guide to the Mechanism and Application of Fmoc-PEG4-NHS Ester

For researchers, scientists, and professionals in drug development, the strategic selection of chemical linkers is a critical determinant in the successful synthesis of complex bioconjugates. Among the vast arsenal of available tools, Fmoc-PEG4-NHS ester has emerged as a versatile and widely utilized reagent. This guide provides a comprehensive overview of its core mechanism of action, experimental protocols, and key applications, offering a technical resource for its effective implementation in research and development.

Core Molecular Structure and Functionality

This compound is a heterobifunctional crosslinker meticulously designed with three distinct functional domains:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group responsible for forming stable amide bonds with primary amines on target molecules.

-

Polyethylene Glycol (PEG) Linker: A discrete 4-unit PEG chain that acts as a hydrophilic spacer.

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group for a terminal amine, allowing for controlled, sequential conjugation.

This tripartite structure enables a two-step conjugation strategy, making it an invaluable tool in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Mechanism of Action: A Tale of Three Moieties

The utility of this compound lies in the distinct and sequential reactivity of its functional groups. The overall process can be conceptualized as an "anchor, space, and reveal" mechanism.

The NHS Ester: Anchoring to the Target

The primary reactive site is the N-hydroxysuccinimide (NHS) ester. This group readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, via nucleophilic acyl substitution.[3]

The reaction is highly dependent on pH. The amine nucleophile must be deprotonated to be reactive. Therefore, the reaction is typically carried out in a slightly alkaline buffer.[4] Competing hydrolysis of the NHS ester also increases with pH, necessitating careful optimization of reaction conditions.[3]

Key Reaction Parameters for NHS Ester Conjugation

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Optimal pH is often cited as 8.3-8.5. |

| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize hydrolysis of the NHS ester over longer reaction times. |

| Buffers | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris) which would compete for reaction. |

| Solvent | Aqueous Buffer (e.g., PBS) | This compound is often first dissolved in a water-miscible organic solvent like DMSO or DMF due to limited aqueous solubility. |

The reaction mechanism is illustrated below:

The PEG4 Linker: Providing Space and Solubility

The discrete four-unit polyethylene glycol (PEG4) chain serves multiple critical functions that enhance the properties of the final bioconjugate.

-

Enhanced Hydrophilicity: PEG is inherently water-soluble, which can improve the solubility of the entire conjugate, a crucial feature when dealing with hydrophobic drugs or peptides.

-

Steric Hindrance Reduction: The linker provides spatial separation between the conjugated molecules, which can be vital for maintaining the biological activity of a protein by preventing a payload from obstructing its binding sites.

-

Improved Pharmacokinetics: By increasing the overall size and hydrophilicity of a molecule, PEGylation can lead to a longer circulation half-life in vivo.

-

Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule, potentially reducing immune responses.

The defined length of the PEG4 spacer offers a precise and consistent distance between the conjugated entities, a key advantage over polydisperse PEG polymers.

The Fmoc Group: Controlled Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). Its key feature is its lability to basic conditions, while remaining stable to acidic and nucleophilic reagents.

Deprotection is typically achieved using a mild organic base, most commonly piperidine in a solvent like dimethylformamide (DMF). The mechanism proceeds via a two-step E1cB elimination:

-

A base (e.g., piperidine) abstracts the acidic proton from the 9-position of the fluorene ring.

-

This is followed by a β-elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

-

The excess amine base then acts as a scavenger, trapping the DBF to form a stable adduct and driving the reaction to completion.

This deprotection step "reveals" a new primary amine, which is then available for a second conjugation reaction, enabling the construction of A-B-C type molecular architectures.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound. Optimization is often necessary based on the specific properties of the target molecule.

Protocol 1: Conjugation to an Amine-Containing Molecule (e.g., Protein)

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10 mg/mL) of the NHS ester in anhydrous DMSO or DMF.

-

Prepare your target molecule (e.g., protein, peptide) in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).

-

-

Conjugation Reaction:

-

Add the NHS ester stock solution to the target molecule solution. A 5- to 20-fold molar excess of the ester is a common starting point for optimization.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will quench any unreacted NHS ester.

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis, or size-exclusion chromatography appropriate for your molecule's size.

-

Protocol 2: Fmoc Group Deprotection

-

Reagent Preparation:

-

Prepare a deprotection solution of 20% (v/v) piperidine in DMF.

-

-

Deprotection Reaction:

-

Add the deprotection solution to your purified Fmoc-protected conjugate (e.g., on-resin for SPPS or in solution).

-

Incubate at room temperature. The reaction is typically very fast, often complete within 5-10 minutes.

-

-

Purification:

-

If the reaction was performed on a solid support (resin), filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

If performed in solution, purification will be dependent on the nature of the conjugate and may involve precipitation or chromatography.

-

Integrated Workflow and Applications

The dual functionality of this compound enables a logical and powerful experimental workflow for building complex biomolecules.

This workflow is central to applications such as:

-

PROTAC Synthesis: Where Molecule 1 is a ligand for an E3 ubiquitin ligase and Molecule 2 is a ligand for a target protein, linked via the PEG4 spacer.

-

Antibody-Drug Conjugates (ADCs): Where Molecule 1 is an antibody and Molecule 2 is a cytotoxic drug.

-

Surface Modification: Attaching biomolecules to amine-functionalized surfaces in a controlled, stepwise manner.

References

Solubility Profile of Fmoc-PEG4-NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG4-NHS ester, a commonly utilized bifunctional crosslinker in bioconjugation, peptide synthesis, and drug delivery systems. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Core Concepts and Chemical Properties

This compound (Fluorenylmethyloxycarbonyl-polyethylene glycol-N-hydroxysuccinimide ester) is a molecule designed with three key functional components:

-

Fmoc Protecting Group: A base-labile protecting group for the amine, allowing for controlled deprotection during synthesis.

-

PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the water solubility of the molecule and its conjugates.[1][2][3]

-

NHS Ester: A reactive group that readily forms stable amide bonds with primary amines on target molecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2]

The interplay of the hydrophobic Fmoc group and the hydrophilic PEG spacer dictates the overall solubility profile of the compound.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Abbreviation | Solubility | Notes |

| Dimethyl Sulfoxide | DMSO | 100 mg/mL (171.05 mM) | Requires sonication and heating to 60°C. Hygroscopic DMSO can negatively impact solubility. |

| Dimethylformamide | DMF | Soluble | --- |

| Dichloromethane | DCM | Soluble | --- |

| Water | H₂O | Limited solubility | The hydrophilic PEG spacer increases solubility in aqueous media compared to non-PEGylated counterparts. |

| Acetonitrile | ACN | Soluble | --- |

| N,N-Dimethylacetamide | DMAC | Soluble | --- |

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, DMF, water)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Temperature-controlled water bath or heating block

-

Visual inspection system (e.g., microscope or clear vials against a contrasting background)

-

Optional: High-Performance Liquid Chromatography (HPLC) for precise quantification

Procedure:

-

Preparation of Stock Solution (if applicable for the chosen solvent):

-

Accurately weigh a known amount of this compound.

-

In a clean, dry vial, add a specific volume of the solvent to achieve a high starting concentration (e.g., 100 mg/mL in DMSO).

-

-

Solubilization Process:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not fully dissolve, sonicate the vial for 5-10 minutes.

-

For solvents like DMSO where heating is required to achieve maximum solubility, place the vial in a water bath or on a heating block at a controlled temperature (e.g., 60°C) for short intervals, vortexing in between, until the solution is clear.

-

-

Visual Assessment of Solubility (Qualitative):

-

After the solubilization process, allow the solution to return to room temperature.

-

Visually inspect the solution for any undissolved particles. A clear, particle-free solution indicates complete dissolution at that concentration.

-

-

Determination of Saturation Point (Quantitative):

-

To determine the maximum solubility, start with a known volume of solvent and incrementally add small, pre-weighed amounts of this compound.

-

After each addition, repeat the solubilization process (vortexing, sonicating, and heating if necessary).

-

The point at which a solid precipitate remains even after extensive mixing indicates that the solution is saturated. The solubility is then calculated based on the total mass of solute dissolved in the known volume of solvent.

-

-

Considerations for Aqueous Solubility:

-

Due to its limited water solubility, start with a lower concentration when testing in aqueous buffers.

-

The PEG spacer does impart some hydrophilicity, so it is expected to be more soluble than analogous compounds without the PEG linker.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and experimental flow for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

Fmoc-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Applications, and Methodologies of a Versatile Bioconjugation Reagent.

Abstract

Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern biopharmaceutical research and drug development. This guide provides a detailed overview of its chemical properties, molecular weight, and diverse applications, including peptide synthesis, protein modification, and the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and a discussion of its indirect influence on cellular signaling pathways are presented. This document serves as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical guidance.

Introduction

This compound is a chemical tool of significant utility in the field of bioconjugation. It features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-step conjugation strategy, making it a versatile linker for attaching various molecules to proteins, peptides, and other biomolecules. The Fmoc group provides a stable protecting group for an amine, which can be selectively removed under basic conditions to allow for further chemical modification. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the conjugated molecule, while the NHS ester reacts efficiently with primary amines on target molecules to form stable amide bonds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key quantitative data for this reagent are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 584.62 g/mol | [1][2][3] |

| Exact Mass | 584.2370 | [1] |

| Chemical Formula | C30H36N2O10 | [1] |

| Purity | Typically ≥95% | |

| Appearance | Liquid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C. Should be stored in a dry, dark environment. |

Key Applications

The unique trifunctional structure of this compound lends itself to a variety of applications in biomedical research and drug development.

Peptide Synthesis and Modification

In solid-phase peptide synthesis (SPPS), this compound can be used to introduce a PEG spacer into a peptide chain. The NHS ester end can react with a primary amine on the resin-bound peptide, and after subsequent deprotection of the Fmoc group, the peptide chain can be further extended. This allows for the creation of peptides with enhanced solubility and pharmacokinetic properties.

Protein and Antibody Bioconjugation

This compound is widely used for the PEGylation of proteins and antibodies. The NHS ester reacts with primary amines on the surface of the protein, typically the ε-amino group of lysine residues, to form a stable amide bond. This process can improve the therapeutic properties of the protein by:

-

Increasing solubility and stability.

-

Prolonging plasma half-life by increasing the hydrodynamic volume, which reduces renal clearance.

-

Reducing immunogenicity by masking epitopes on the protein surface.

PROTACs and Drug Delivery

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound can be used to connect the target-binding ligand and the E3 ligase-binding ligand. Furthermore, its application extends to the development of drug delivery systems, where it can be used to link targeting moieties to drug payloads, enhancing their specific delivery to cancer cells or other target tissues.

Experimental Protocols

The following sections provide generalized experimental protocols for the use of this compound in common bioconjugation applications.

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein via its primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. Buffers containing primary amines like Tris will compete with the NHS ester reaction.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Workflow for protein labeling with this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol describes the general steps for incorporating the PEG spacer into a peptide during SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

-

DMF

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide by treating it with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine.

-

Coupling: Dissolve this compound and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Further Synthesis: The Fmoc group on the newly added PEG linker can be removed to allow for the addition of more amino acids.

Incorporation of this compound in SPPS.

Influence on Signaling Pathways

This compound itself is not known to directly participate in or modulate specific cellular signaling pathways. Its influence is indirect and is a consequence of the PEGylation of a biologically active molecule. By altering the pharmacokinetic and pharmacodynamic properties of a therapeutic protein or peptide, PEGylation can impact how that molecule interacts with its cellular targets, which can, in turn, affect downstream signaling.

For example, the PEG chain can:

-

Sterically hinder receptor binding: This may reduce the potency of a ligand, requiring higher concentrations to achieve the same signaling output.

-

Prolong circulation time: This leads to sustained receptor engagement and potentially a more prolonged signaling response.

The overall effect on a signaling pathway is therefore highly dependent on the specific protein being modified and its mechanism of action.

Conceptual influence of PEGylation on signaling.

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers in drug development and chemical biology. Its well-defined structure and predictable reactivity allow for the precise modification of biomolecules to enhance their therapeutic properties. This guide has provided a comprehensive overview of its characteristics, applications, and general methodologies for its use. As the field of bioconjugation continues to evolve, the utility of such well-designed linkers will undoubtedly continue to grow, enabling the development of next-generation therapeutics.

References

In-Depth Technical Guide to Fmoc-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG4-NHS ester, identified by CAS number 1314378-14-7, is a versatile, heterobifunctional crosslinker integral to modern bioconjugation, proteomics, and drug delivery research.[1][2][3] This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1] The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance.[1] The orthogonal nature of the Fmoc and NHS ester functionalities allows for sequential and site-specific conjugation of different molecules, making it a valuable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical and Technical Data

A comprehensive summary of the key quantitative data for this compound is provided below, facilitating easy comparison and experimental planning.

| Property | Value | References |

| CAS Number | 1314378-14-7 | |

| Molecular Formula | C30H36N2O10 | |

| Molecular Weight | 584.6 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane), Methylene chloride, Acetonitrile | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |

Experimental Protocols

The utility of this compound lies in its two reactive ends: the NHS ester for coupling to primary amines and the Fmoc-protected amine which, after deprotection, can be used for further conjugation.

Protocol 1: Conjugation of this compound to Primary Amines

This protocol outlines the general procedure for reacting the NHS ester moiety with primary amines, such as those found on proteins (e.g., lysine residues) or amine-modified oligonucleotides.

Materials:

-

This compound

-

Protein or other amine-containing molecule

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in the chosen reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction.

-

Preparation of this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

-

Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically for each specific application.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may vary depending on the specific reactants.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

-

Fmoc-conjugated molecule

-

Deprotection solution: 20% piperidine in DMF

-

DMF for washing

-

Diethyl ether (for precipitation, if applicable)

Procedure:

-

Dissolution: Dissolve the Fmoc-conjugated molecule in the deprotection solution.

-

Incubation: Incubate the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes. The progress can be monitored by TLC or LC-MS.

-

Removal of Reagents:

-

For solid-phase synthesis: If the molecule is attached to a solid support, filter the resin and wash thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

For solution-phase synthesis: Evaporate the solvent under reduced pressure. The product can then be purified from the deprotection reagents by precipitation with cold diethyl ether or by chromatography.

-

Applications and Experimental Workflows

This compound is a key component in the construction of complex bioconjugates. A prime example is its use as a linker in the synthesis of antibody-drug conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody, and in the development of PROTACs, which are designed to induce the degradation of specific target proteins.

Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates a general workflow for the synthesis of an ADC using this compound as a component of the linker system. This workflow involves the initial conjugation of a drug to the linker, followed by conjugation to the antibody.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is often used in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The diagram below illustrates this mechanism of action.

Caption: PROTAC-Mediated Protein Degradation Pathway.

References

An In-depth Technical Guide to the Synthesis of Fmoc-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-PEG4-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This document outlines the chemical properties, a detailed experimental protocol for its synthesis from Fmoc-NH-PEG4-COOH, and relevant characterization data.

Introduction

This compound is a valuable chemical tool featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of four ethylene glycol units, imparts hydrophilicity to molecules it is conjugated with, which can enhance solubility and reduce steric hindrance. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation. The NHS ester is highly reactive towards primary amines, forming stable amide bonds, making it an ideal choice for labeling proteins, peptides, and other amine-containing biomolecules.

Physicochemical Properties and Characterization Data

A summary of the key quantitative data for the precursor, Fmoc-NH-PEG4-COOH, and the final product, this compound, is presented in Table 1. This data is essential for reaction monitoring and final product characterization.

Table 1: Physicochemical and Characterization Data

| Property | Fmoc-NH-PEG4-COOH (Starting Material) | This compound (Final Product) |

| CAS Number | 557756-85-1 | 1314378-14-7 |

| Molecular Formula | C₂₆H₃₃NO₈ | C₃₀H₃₆N₂O₁₀ |

| Molecular Weight | 487.55 g/mol | 584.62 g/mol |

| Appearance | White to off-white solid or oil | White to off-white solid or liquid |

| Purity | ≥95% | ≥95% |

| Solubility | Soluble in DMF, DMSO, DCM | Soluble in DMF, DMSO, DCM |

| Storage Conditions | -20°C, keep in dry and avoid sunlight | -20°C, keep in dry and avoid sunlight |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through the activation of the carboxylic acid terminus of Fmoc-NH-PEG4-COOH using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Materials and Reagents

-

Fmoc-NH-PEG4-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Reaction Procedure

-

Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve Fmoc-NH-PEG4-COOH (1.0 equivalent) in anhydrous DCM or DMF. The concentration should be approximately 0.1-0.2 M.

-

Addition of Activating Agents: To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents). Allow it to dissolve completely.

-

Initiation of Reaction: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 equivalents) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

A gradient elution system of ethyl acetate in hexane can be used to isolate the pure this compound.

-

Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the pure product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be ≥95%.

-

Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Application

This compound is a key component in the construction of various bioconjugates. The diagram below shows a logical relationship for its application in creating an antibody-drug conjugate (ADC).

Caption: Logical workflow for ADC synthesis using this compound.

Hydrolysis of Fmoc-PEG4-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hydrolysis of Fmoc-PEG4-NHS ester, a critical consideration for researchers and professionals in drug development and bioconjugation. Understanding the rate and contributing factors to the hydrolysis of this reagent is paramount for optimizing conjugation efficiency and ensuring the reproducibility of results. This document outlines the fundamental principles of N-hydroxysuccinimide (NHS) ester chemistry, presents available quantitative data on the hydrolysis of analogous compounds, details experimental protocols for assessing stability, and provides visual workflows to guide laboratory practices.

Introduction to this compound and its Hydrolysis

This compound is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The Fmoc group offers a stable protecting group for the amine, which can be removed under basic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments. The NHS ester allows for the covalent conjugation of the molecule to primary amines on proteins, peptides, and other biomolecules.

A critical aspect of working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This hydrolysis reaction is a competing pathway to the desired aminolysis (conjugation) and results in a non-reactive carboxylic acid, thereby reducing the efficiency of the labeling reaction. The rate of this hydrolysis is influenced by several factors, most notably pH, temperature, and buffer composition.

The Competing Reactions: Aminolysis vs. Hydrolysis

The utility of this compound in bioconjugation hinges on the successful reaction of the NHS ester with a primary amine on the target molecule (aminolysis) to form a stable amide bond. However, the ester is also susceptible to reaction with water (hydrolysis), which inactivates the reagent.

Figure 1. Competing reaction pathways for this compound in an aqueous environment.

Quantitative Analysis of NHS Ester Hydrolysis

Generally, the half-life of NHS esters decreases significantly as the pH increases. For instance, the half-life of a typical NHS ester can be several hours at a neutral pH but may shorten to mere minutes at a pH above 8.5.

The following tables summarize hydrolysis rate data for various PEG-NHS esters, which can be used to estimate the stability of this compound under different conditions.

Table 1: pH-Dependent Hydrolysis of Branched PEG-NHS Ester

| pH | Half-life (t½) |

| 7.4 | > 120 minutes |

| 9.0 | < 9 minutes |

Data adapted from a study on branched polyethylene glycol (PEG)-N-hydroxysuccinimide active esters.[1]

Table 2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8.0 and 25°C

| PEG NHS Ester Linker Structure | Half-life (t½) in minutes |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Butanoate (SBA) | 23.3 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidymidyl Glutarate (SG) | 17.6 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

This data illustrates the impact of the linker structure on the hydrolysis rate of the NHS ester.

It is crucial for researchers to empirically determine the optimal reaction time and conditions for their specific application to maximize conjugation efficiency while minimizing hydrolysis.

Factors Influencing the Hydrolysis Rate

Several key factors govern the rate of this compound hydrolysis:

-

pH: This is the most critical factor. The rate of hydrolysis increases significantly with rising pH. The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5, which represents a compromise between maintaining a sufficient concentration of deprotonated primary amines for aminolysis and minimizing the rate of hydrolysis.

-

Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction. Reactions are often performed at room temperature or 4°C to modulate the reaction rate.

-

Buffer Composition: The choice of buffer is crucial. Amine-containing buffers, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, bicarbonate, HEPES, and borate buffers are recommended.

-

Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is essential to use anhydrous solvents to prevent premature hydrolysis.

Experimental Protocols for Determining Hydrolysis Rate

The rate of hydrolysis of an NHS ester can be monitored experimentally. A common method involves spectrophotometric analysis of the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the NHS ester and its hydrolyzed carboxylic acid product over time.

Spectrophotometric Method for Monitoring NHS Ester Hydrolysis

This protocol provides a general framework for assessing the hydrolysis rate of an NHS ester.

Materials:

-

NHS ester reagent (e.g., this compound)

-

Anhydrous DMSO or DMF

-

Amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the NHS ester: Immediately before use, dissolve a known quantity of the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.

-

Initiate the hydrolysis reaction: Add a small volume of the NHS ester stock solution to the pre-warmed, amine-free buffer in a cuvette to achieve the desired final concentration. Mix quickly.

-

Monitor the reaction: Immediately begin recording the absorbance at 260 nm at regular time intervals.

-

Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance corresponds to the rate of NHS release and thus the rate of hydrolysis. The half-life of the NHS ester can be calculated from the kinetic data.

Figure 2. General experimental workflow for determining the hydrolysis rate of an NHS ester via spectrophotometry.

Best Practices for Handling and Storage

To ensure the integrity and reactivity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store the solid reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C is advisable.

-

Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.

-

Solution Preparation: Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not prepare and store aqueous solutions of the NHS ester.

Conclusion

The hydrolysis of this compound is a significant factor that must be carefully managed to achieve successful and reproducible bioconjugation. By understanding the influence of pH, temperature, and buffer composition on the rate of hydrolysis, researchers can optimize their experimental conditions to favor the desired aminolysis reaction. The quantitative data from analogous PEG-NHS esters, coupled with the detailed experimental protocols provided in this guide, serve as a valuable resource for scientists and drug development professionals working with this versatile crosslinker. Empirical determination of the optimal reaction parameters for each specific application remains a critical step for success.

References

The Critical Role of PEG Spacer Length in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the efficacy of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins is critically dependent on the design of the linker connecting the biological moiety to its payload. Among the most pivotal linker components are polyethylene glycol (PEG) spacers. The length of this spacer is not a trivial parameter; it is a key determinant of the conjugate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an in-depth exploration of the importance of PEG spacer length, supported by quantitative data, detailed experimental protocols, and visualizations to inform the rational design of next-generation bioconjugates.

Core Concepts: The Multifaceted Influence of PEG Spacer Length

The incorporation of a PEG spacer in a bioconjugate serves several critical functions, with its length dictating the extent of these effects:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation, which can compromise manufacturing, stability, and in vivo performance.[1][2] Hydrophilic PEG spacers act as a solubilizing agent, shielding the hydrophobic drug and preventing aggregation, a benefit that is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[1][3]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics.[4] The length of the PEG chain directly influences the hydrodynamic size of the conjugate. Longer PEG chains create a larger hydration shell, which can prolong circulation half-life, reduce clearance, and increase overall drug exposure (AUC). However, this effect can plateau, as seen in studies where increasing PEG length beyond a certain point provides diminishing returns on pharmacokinetic improvement.

-

Optimal Spacing and Reduced Steric Hindrance: A PEG spacer provides critical spatial separation between the conjugated molecules. In ADCs, this prevents the payload from interfering with the antibody's binding to its target antigen. For PROTACs, the linker length is paramount for optimally orienting the target protein and the E3 ligase to facilitate the formation of a productive ternary complex for protein degradation.

-

Modulation of Immunogenicity: PEGylation can mask epitopes on proteins, reducing their immunogenicity. While generally considered non-immunogenic, some studies suggest that in specific contexts, such as polysaccharide conjugate vaccines, a PEG spacer can paradoxically increase immunogenicity by reducing steric shielding of the antigen and prolonging immune persistence.

-

Influence on Biological Activity and Targeting: The length of the PEG spacer can impact the biological activity of the bioconjugate. While longer linkers can improve pharmacokinetics, they may also introduce steric hindrance that can slightly reduce immediate in vitro cytotoxicity. In the context of targeted nanocarriers, the optimal PEG length for cell targeting can be cell-type dependent. For instance, one study found that shorter PEG linkers (0.65 kDa) were optimal for targeting DC2.4 cell lines, whereas longer linkers (5 kDa) were required for efficient targeting of primary bone marrow-derived dendritic cells (BMDCs) and splenocytic cDC1s.

Quantitative Data on the Impact of PEG Spacer Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~4.2 | 2.0 |

| PEG8 | ~2.8 | 3.0 |

| PEG12 | ~2.1 | 4.0 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity

| Linker Composition | IC50 (nM) |

| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |

| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |

| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |

| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.

Table 3: Influence of PEG Spacer Length on In Vivo Antitumor Efficacy of an ADC

| PEG Linker Length | Tumor Growth Inhibition (%) |

| PEG2 | 60 |

| PEG4 | 75 |

| PEG8 | 85 |

| PEG12 | 82 |

Illustrative data based on trends observed in preclinical ADC studies.

Key Experimental Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and logical relationships in bioconjugation, created using the DOT language.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of different length PEG spacers.

Protocol 1: Protein PEGylation with NHS-Ester-PEG

Objective: To covalently attach PEG chains of varying lengths to a target protein via primary amines.

Materials:

-

Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

Activated PEG reagent (e.g., NHS-Ester-PEG4, -PEG8, -PEG12).

-

Reaction buffer (e.g., borate buffer for NHS ester chemistry).

-

Quenching reagent (e.g., Tris buffer, glycine).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Purification equipment (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns).

Procedure:

-

Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the activated PEG reagent in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL). The molar ratio of PEG to protein will need to be optimized to achieve the desired degree of PEGylation.

-

Add the calculated volume of the PEG stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.

-

(Optional but Recommended) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS-ester.

-

Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

Protocol 2: Characterization of PEGylated Proteins

Objective: To determine the degree of PEGylation, purity, and integrity of the bioconjugate.

Methods:

-

Size-Exclusion Chromatography (SEC): Used to separate PEGylated proteins based on their hydrodynamic radius and to assess for aggregation.

-

UV-Vis Spectroscopy: To determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated per protein, by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload or a chromophore on the linker, if applicable. The Beer-Lambert law is used for calculations.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG chains and to determine the distribution of PEGylated species.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To assess the biological activity of an ADC with different PEG spacer lengths against cancer cells.

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PEGylated ADCs with different PEG chain lengths and a non-PEGylated control.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 (half-maximal inhibitory concentration) for each conjugate.

Protocol 4: Pharmacokinetic Study in Animals

Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG chain lengths.

Procedure:

-

Administer a single intravenous (IV) dose of the PEGylated bioconjugates to a group of animals (e.g., rats, mice).

-

Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

-

Process the blood samples to obtain plasma or serum.

-

Quantify the concentration of the bioconjugate in the plasma/serum samples using an appropriate analytical method, such as ELISA.

-

Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Conclusion

The length of the PEG spacer is a critical design parameter in bioconjugation, profoundly influencing the solubility, stability, pharmacokinetics, and biological activity of the resulting therapeutic. While longer PEG chains generally enhance pharmacokinetic properties, there is often a trade-off with immediate in vitro potency, and the optimal length can be highly context-dependent. A systematic approach to optimizing PEG spacer length, involving the careful evaluation of a range of lengths through the experimental protocols outlined in this guide, is essential for the rational design of effective and safe bioconjugates. The continued exploration of the nuanced effects of PEG spacer length will undoubtedly contribute to the development of the next generation of targeted therapies.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS). Its unique properties, particularly its base lability, have enabled the development of milder and more efficient protocols, revolutionizing the production of peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive exploration of the Fmoc protecting group's role, from its fundamental chemical principles to detailed experimental protocols and quantitative data, offering a vital resource for professionals in the field.

Core Principles: The Chemistry of Fmoc in Peptide Synthesis

The Fmoc group is a base-labile amine protecting group that is instrumental in the stepwise assembly of amino acids into a peptide chain.[1] Its fluorenyl ring system is the key to its functionality, allowing for selective removal under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This is in stark contrast to the acid-labile tert-butoxycarbonyl (Boc) group, which requires strong acids for deprotection.[] The orthogonality of the Fmoc group with acid-labile side-chain protecting groups forms the foundation of the widely adopted Fmoc/tBu strategy in SPPS.[4]

The synthesis cycle in Fmoc-based SPPS is an iterative process involving three key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a mild base, exposing a free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).

Quantitative Data in Fmoc SPPS

The efficiency and success of Fmoc-based peptide synthesis are highly dependent on carefully controlled reaction conditions. The following tables summarize key quantitative data for various stages of the process.

Table 1: Common Resins for Fmoc SPPS

| Resin Type | Linker Type | C-Terminal Functionality | Typical Loading (mmol/g) | Cleavage Condition |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | 0.5 - 1.2 | High % TFA |

| Rink Amide Resin | Substituted benzhydrylamine | Amide | 0.4 - 0.8 | High % TFA |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid (protected) | 1.0 - 2.0 | Very mild acid (e.g., 1% TFA) |

Table 2: Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Standard and most common reagent. |

| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces aspartimide formation. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | DMF | 2 x 2-5 minutes | Faster deprotection, but can increase side reactions. |

| Piperazine | 10% (w/v) | 9:1 DMF/ethanol | Variable | A less toxic alternative to piperidine. |

Table 3: Common Coupling Reagents for Fmoc SPPS

| Reagent | Full Name | Equivalents (Reagent/Amino Acid/Base) | Activation Time | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1:1:2 | 1-5 minutes | Widely used and effective. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1:1:2 | 1-5 minutes | More effective for sterically hindered couplings. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 1:1:1 | 10 minutes | Cost-effective; the resulting urea is soluble. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | 1:1:1 | 1-5 minutes | High efficiency and safer (non-explosive). |

Table 4: Standard Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition | Application | Cleavage Time |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple sensitive residues. | 2-4 hours |

| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | Effective for most sequences, especially with modern protecting groups. | 2-4 hours |

| TFA/DCM | 1% TFA in Dichloromethane | For cleavage from hyper-acid labile resins like 2-chlorotrityl. | 30-60 minutes |

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Swelling

-

Weigh the desired amount of resin and place it into a suitable reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

Protocol 2: Fmoc Deprotection

-

Add the deprotection solution (e.g., 20% piperidine in DMF) to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the deprotection step with fresh reagent for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling (Using HBTU)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Cleavage from the Resin and Final Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) in a well-ventilated fume hood.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the workflows and mechanisms in Fmoc SPPS.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

Advantages and Disadvantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry is due to its significant advantages over the older Boc methodology.

Advantages:

-

Milder Deprotection Conditions: The use of a weak base for Fmoc removal preserves acid-labile side-chain protecting groups and the linker to the resin, reducing the risk of peptide degradation.

-

Orthogonality: The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection.

-

Automation-Friendly: The milder conditions and straightforward reaction cycle are well-suited for automated peptide synthesizers.

-

Reaction Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, which can be used to monitor the completion of the deprotection and coupling steps in real-time.

Disadvantages:

-

Cost: Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts, although this gap has narrowed.

-

Aggregation: The hydrophobic nature of the Fmoc group can sometimes promote peptide aggregation, especially in long or difficult sequences.

-

Side Reactions: Base-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation at the dipeptide stage, can occur.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides. Its mild deprotection conditions, orthogonality, and compatibility with automated synthesis have made it the preferred choice for researchers and drug development professionals. A thorough understanding of the underlying chemistry, quantitative parameters, and potential pitfalls is essential for harnessing the full potential of this powerful synthetic tool. By adhering to well-established protocols and employing careful monitoring, scientists can continue to push the boundaries of peptide science, from fundamental research to the development of novel therapeutics.

References

An In-depth Technical Guide on the Reactivity of N-Hydroxysuccinimide (NHS) Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of biomolecules such as proteins, peptides, and oligonucleotides. Their prevalence stems from their ability to efficiently form stable amide bonds with primary amino groups under mild aqueous conditions. This technical guide provides a comprehensive analysis of the reactivity of NHS esters, focusing on the core principles, reaction kinetics, influencing factors, and practical considerations essential for successful bioconjugation in research and drug development.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[1][]

The efficiency of this conjugation is primarily dictated by the competition between two key reactions: aminolysis (the desired reaction with the amine) and hydrolysis (the reaction with water).[3][4] The interplay between these two reactions is heavily influenced by the reaction conditions, with pH being the most critical parameter.[3]

Factors Influencing Reaction Efficiency

Achieving high-yield and specific conjugation requires careful control over several experimental parameters.

The Critical Role of pH

The pH of the reaction buffer is the most significant factor governing the outcome of an NHS ester conjugation. It directly influences both the nucleophilicity of the target primary amines and the stability of the NHS ester itself.

-

Low pH: At acidic pH, primary amines are predominantly protonated (R-NH3+), rendering them non-nucleophilic and unreactive towards NHS esters.

-

High pH: As the pH increases, the concentration of the deprotonated, nucleophilic amine (R-NH2) increases, favoring the aminolysis reaction. However, the rate of NHS ester hydrolysis also increases significantly at higher pH, reducing the amount of active ester available for conjugation.

The optimal pH for most NHS ester conjugations is a compromise between maximizing amine reactivity and minimizing hydrolysis, typically falling within the range of pH 7.2 to 8.5 . An initial pH of 8.3-8.5 is often recommended.

Buffer Composition

The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Amine-free buffers are therefore essential.

Table 1: Recommended Buffers for NHS Ester Conjugation

| Buffer Type | Common Examples | Notes |

| Phosphate | Phosphate-buffered saline (PBS) | Widely used and compatible. |

| Bicarbonate | Sodium bicarbonate buffer | A common choice, helps maintain the optimal pH range. |

| Borate | Borate buffer | Another suitable amine-free option. |

| HEPES | HEPES buffer | A zwitterionic buffer that is compatible with NHS ester reactions. |

If a protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before initiating the conjugation.

Solvent Effects